molecular formula C15H18N2 B2748935 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile CAS No. 1909306-45-1

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile

Cat. No. B2748935
CAS RN: 1909306-45-1
M. Wt: 226.323
InChI Key: OGGUKHNMUMQBLY-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile is a synthetic compound that belongs to the class of spiro compounds. It has been widely used in scientific research due to its unique chemical structure and potential pharmacological properties. 4]octane-8-carbonitrile.

Scientific Research Applications

Applications in Polymer Production

Fermentation Process Development for MCL-PHAs : The compound 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile has potential applications in the production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), a type of biodegradable polymer. The production process involves fermentation, utilizing carbon sources such as alkanes and alkanoic acids. However, challenges such as the low aqueous solubility of alkanes and the toxicity of alkanoic acids need careful management. Advances in metabolic engineering and fermentation kinetics are expected to enhance productivity and lower production costs for MCL-PHA (Sun, Ramsay, Guay, & Ramsay, 2007).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide : The compound is integral in supramolecular chemistry due to its simple structure and self-assembly behavior. Its applications span nanotechnology, polymer processing, and biomedical fields, utilizing its ability to form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. The compound's multivalent nature is particularly useful in biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Applications in Medicinal Chemistry

Heterocyclic Compounds with Triazine Scaffold : Triazines, including 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile, are a class of heterocyclic compounds with significant biological importance in medicinal chemistry. Their structure allows for a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The versatility of the triazine nucleus makes it a core moiety for future drug development (Verma, Sinha, & Bansal, 2019).

Applications in Environmental Science

Combustion Products of Gasoline Additives : The compound's derivatives are used as additives in gasoline to enhance the octane number, affecting the combustion products and, consequently, the environmental impact. For instance, Methylcyclopentadienyl manganese tricarbonyl (MMT), used as an octane enhancer, produces manganese oxides upon combustion. The health concerns related to the inhalation of these combustion products have prompted extensive environmental and health risk assessments (Egyed & Wood, 1996).

Applications in Fuel Technology

Oxygenated Fuels in Spark Ignition Engines : Oxygenated fuels, including those derived from 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile, are gaining attention as renewable and environmentally friendly alternatives for enhancing the octane number in spark ignition engines. They offer the potential for reduced emissions and increased engine performance, especially when used in conjunction with an increased compression ratio (Awad et al., 2018).

properties

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGUKHNMUMQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile

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